5-(1,3-Benzodioxol-5-yl)isoxazole-3-carboxylic acid
CAS No.: 668971-47-9
Cat. No.: VC7107596
Molecular Formula: C11H7NO5
Molecular Weight: 233.179
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 668971-47-9 |
|---|---|
| Molecular Formula | C11H7NO5 |
| Molecular Weight | 233.179 |
| IUPAC Name | 5-(1,3-benzodioxol-5-yl)-1,2-oxazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C11H7NO5/c13-11(14)7-4-9(17-12-7)6-1-2-8-10(3-6)16-5-15-8/h1-4H,5H2,(H,13,14) |
| Standard InChI Key | QJHNOWCMLRIBJY-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)C(=O)O |
Introduction
Structural and Chemical Identity
Molecular Architecture
5-(1,3-Benzodioxol-5-yl)isoxazole-3-carboxylic acid belongs to the isoxazole family, characterized by a five-membered aromatic ring containing one oxygen and one nitrogen atom. The benzodioxolyl substituent at position 5 and the carboxylic acid group at position 3 define its unique electronic and steric properties. The IUPAC name, 5-(1,3-benzodioxol-5-yl)-1,2-oxazole-3-carboxylic acid, reflects this arrangement .
Table 1: Physicochemical Properties
The compound’s planar structure and conjugated π-system may enhance its binding affinity to biological targets, a hypothesis supported by molecular docking studies of related isoxazole derivatives .
Synthetic Methodologies
Multi-Step Synthesis
The synthesis of 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carboxylic acid involves a three-step protocol optimized for yield and scalability :
Table 2: Synthesis Protocol
| Step | Reagents/Conditions | Duration | Temperature | Purpose |
|---|---|---|---|---|
| 1 | Potassium carbonate, THF/MeOH | 2 h | 20 °C | Deprotonation/activation |
| 2 | Triethylamine, DMF (inert atmosphere) | 17 h | 20 °C | Cyclization |
| 3 | Aqueous NaOH, THF | 17 h | 20 °C | Hydrolysis/acidification |
This route avoids high-temperature conditions, preserving the integrity of the acid-sensitive benzodioxole group. Step 2’s cyclization likely proceeds via a [3+2] dipolar cycloaddition, a common mechanism in isoxazole synthesis . The final hydrolysis step liberates the carboxylic acid moiety, yielding the target compound in high purity .
Comparative Analysis
Alternative methods for isoxazole synthesis, such as the Hantzsch reaction or hydroxylamine-α-ketoester cyclization, are less applicable here due to competing side reactions with the benzodioxole substituent . The described protocol’s use of IBX (iodoxybenzoic acid) as a catalyst in related systems suggests potential for further optimization .
Biological Activities and Hypothetical Applications
CRTH2 Receptor Antagonism
Structurally related compounds, such as CRTH2 antagonists, highlight the benzodioxole-isoxazole scaffold’s utility in immunomodulation. For instance, compound 43 (Table 3) from a CRTH2 antagonist series shows nanomolar affinity (Ki = 2.0 nM) and favorable metabolic stability . The carboxylic acid group in such derivatives is often critical for receptor binding, but its replacement with bioisosteres in 5-(1,3-Benzodioxol-5-yl)isoxazole-3-carboxylic acid may mitigate toxicity risks associated with glucuronidation .
Table 3: Selected CRTH2 Antagonists with Isoxazole Motifs
| Compound | R₁ | R₂ | CRTH2 Ki (nM) | CLhep (mL/min/kg) |
|---|---|---|---|---|
| 24 | butyl | 3-OMe-phenyl | 3.0 | 1.4 |
| 43 | butyl | 1,4-benzodioxane-6-yl | 2.0 | 1.0 |
| 58 | ethyl | 4-MeSO₂-phenyl | 3.1 | −0.9 |
Research Applications and Future Directions
Chemical Probe Development
The compound’s rigid structure and hydrogen-bonding capacity make it a valuable scaffold for fragment-based drug discovery. Its carboxylic acid group enables facile conjugation to fluorescent tags or biotin, facilitating target identification studies .
Drug Discovery Opportunities
Ongoing research should prioritize:
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Structure-Activity Relationship (SAR) Studies: Systematic variation of the benzodioxole and isoxazole substituents.
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In Vivo Efficacy Models: Testing in murine inflammation or oncology models.
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Cocrystallization Experiments: Elucidating binding modes with carbonic anhydrase IX or CRTH2 receptors.
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